2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

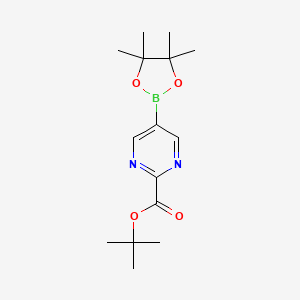

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate. This comprehensive nomenclature reflects the complex molecular architecture of the compound, incorporating both the tert-butyl carbamate protecting group and the pinacol boronic acid ester functionality. The molecular formula is consistently reported as C15H24BN3O4 across multiple chemical databases, indicating a molecular composition that includes fifteen carbon atoms, twenty-four hydrogen atoms, one boron atom, three nitrogen atoms, and four oxygen atoms.

The structural representation is characterized by a pyrimidine core ring system bearing a boronic acid pinacol ester at the 5-position and a tert-butyloxycarbonyl protecting group at the 2-position. The simplified molecular input line entry system representation is documented as B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OC(C)(C)C, providing a standardized format for computational chemistry applications. The three-dimensional molecular architecture features the characteristic tetrahedral geometry around the boron center, with the pinacol ester forming a six-membered dioxaborolane ring that provides enhanced stability compared to the free boronic acid.

The International Chemical Identifier key for this compound is XICHESWFGOSKMN-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and computational applications. This identifier enables precise molecular recognition across diverse chemical information systems and ensures accurate compound identification regardless of nomenclature variations. The molecular weight is consistently reported as 321.18 grams per mole, reflecting the contribution of all constituent atoms including the protective pinacol ester group.

Synonym Recognition in Chemical Databases

Chemical databases demonstrate remarkable diversity in their nomenclature approaches for this compound, with multiple synonyms reflecting different systematic naming conventions and historical usage patterns. The primary synonym recognized across databases is 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid pinacol ester, which emphasizes the amino protection aspect of the molecule. Additional recognized synonyms include 2-Aminopyrimidine-5-boronic acid, pinacol ester, 2-tert-Butyloxycarbonyl protected, which highlights the relationship to the unprotected aminopyrimidine precursor.

Commercial databases frequently employ shortened designations such as 2-(N-tert-Butyloxycarbonyl-amino)pyrimidin-5-ylboronic acid pinacol ester and tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate. These variations reflect different emphasis on functional group priority and structural organization within the nomenclature system. ChemSpider documentation includes alternative designations such as [5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrimidin-2-yl]-carbamic acid tert-butyl ester, demonstrating the systematic approach to functional group identification.

Database synonym recognition also encompasses abbreviated forms commonly used in research literature, including 2-(tert-Butyloxycarbonyl-amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and 2-{2-[(tert-Butyloxycarbonyl)amino]pyrimidin-5-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These synonyms facilitate cross-referencing between different chemical information systems and enable comprehensive literature searches across multiple nomenclature traditions. The diversity of recognized synonyms reflects the compound's importance in synthetic chemistry and the need for flexible identification across various research contexts.

| Database | Primary Synonym | Alternative Names |

|---|---|---|

| PubChem | tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester |

| ChemSpider | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid pinacol ester |

| Fisher Scientific | 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester | 2-tert-butoxycarbonylamino pyrimidine-5-boronic acid, pinacol ester |

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-13(2,3)20-12(19)11-17-8-10(9-18-11)16-21-14(4,5)15(6,7)22-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAMCEWEIFZABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester typically involves the reaction of pyrimidine derivatives with boronic acids or boronate esters. One common method includes the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Step 1: Amino Group Protection

The starting material, 2-amino-5-bromopyrimidine , undergoes protection of its amino group using di-tert-butyl dicarbonate (Boc anhydride) under catalytic 4-dimethylaminopyridine (DMAP) . This step prevents unwanted side reactions during subsequent lithiation and boronation.

| Reagents/Conditions | Details |

|---|---|

| Protecting agent | Di-tert-butyl dicarbonate (2–3 equivalents) |

| Catalyst | 4-Dimethylaminopyridine (0.1–0.2 equivalents) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 15–30°C |

| Reaction time | 5–8 hours |

| Product | 2-tert-butoxycarbonyl-protected pyrimidine (bis-Boc derivative) |

The reaction proceeds via carbamate formation, stabilizing the amine for subsequent lithiation .

Step 2: Lithiation and Boronation

The protected intermediate undergoes lithiation with n-butyl lithium to generate a lithium species at position 5. This intermediate reacts with triisopropyl borate to replace the bromine atom with a boronic acid group.

| Reagents/Conditions | Details |

|---|---|

| Lithiation agent | n-Butyl lithium (1 equivalent) |

| Boronation agent | Triisopropyl borate (1 equivalent) |

| Temperature | –70°C to –80°C (under nitrogen atmosphere) |

| Solvent | Tetrahydrofuran (THF) or diethyl ether |

| Quenching agent | Water or methanol (to neutralize excess lithium) |

This step is critical for introducing the boronic acid functionality, which is stabilized by the pinacol ester in later steps .

Step 3: Partial Deprotection

A portion of the tert-butoxycarbonyl (Boc) groups is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield 2-aminopyrimidine-5-boronic acid .

| Reagents/Conditions | Details |

|---|---|

| Acidic agent | HCl or TFA (1–2 equivalents) |

| Solvent | Dichloromethane or THF |

| Reaction time | 1–2 hours |

| Product | Partially deprotected boronic acid (mono-Boc derivative) |

Complete deprotection would yield the free amine, but partial removal ensures the target compound retains one Boc group for stability .

Step 4: Pinacol Ester Formation

The boronic acid is converted to its pinacol ester by refluxing with pinacol in an organic solvent (e.g., toluene) under water-diverting conditions . This step enhances stability and solubility in organic solvents.

| Reagents/Conditions | Details |

|---|---|

| Reagent | Pinacol (1–2 equivalents) |

| Solvent | Toluene or THF |

| Reaction conditions | Reflux (80–100°C) |

| Catalyst | None required |

The pinacol ester forms via esterification, replacing the hydroxyl group of the boronic acid with a more inert pinacolyl group .

Analytical Data

The final compound is characterized using ¹H NMR and mass spectrometry . Key NMR peaks include:

-

δ 8.378 ppm : CH proton (aromatic region)

-

δ 7.042 ppm : NH proton (secondary amine)

Key Advantages

-

Scalability : The process is optimized for large-scale production with high yields (>80% in critical steps) .

-

Functional Group Compatibility : The pinacol ester and Boc group enhance stability during downstream reactions.

-

Versatility : The boronic acid core enables participation in cross-coupling reactions (e.g., Suzuki coupling) .

Related Reactions

The boronic acid functionality allows the compound to engage in copper-catalyzed azide couplings and **Suzuki-Miyaura cross-c

Scientific Research Applications

Organic Synthesis

2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester is widely used in organic synthesis due to its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceutical agents. Its boronic acid functionality allows for the modification of biologically active compounds, enhancing their efficacy and selectivity. Research indicates that derivatives of pyrimidine-based boronic acids can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Bioconjugation

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for bioconjugation applications. This property is utilized in the development of targeted drug delivery systems, where the compound can be conjugated to biomolecules for enhanced specificity and reduced side effects .

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing novel pyrimidine derivatives using this compound as a key intermediate. The synthesized compounds were tested for their inhibitory effects on cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments. The results highlight the compound's potential as a scaffold for developing new anticancer drugs .

Case Study 2: Targeted Drug Delivery Systems

Research explored the use of boronic acid derivatives in creating targeted drug delivery systems for diabetes treatment. By conjugating insulin to this compound, researchers achieved enhanced stability and controlled release profiles, which improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Structural analogs differ primarily in the substituent at the 2-position of the pyrimidine ring, influencing reactivity, solubility, and stability:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester | 1822308-27-9 | C₁₅H₂₃BN₂O₄ | 306.17 | Boc-protected amine |

| Pyrimidine-5-boronic acid pinacol ester | 321724-19-0 | C₁₀H₁₅BN₂O₂ | 206.05 | Unsubstituted pyrimidine |

| 2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid pinacol ester | 1190423-36-9 | C₂₀H₃₂BN₃O₆ | 421.30 | Dual Boc-protected amine |

| 2-(Trifluoromethyl)pyrimidine-5-boronic acid pinacol ester | - | C₁₁H₁₄BF₃N₂O₂ | 294.05* | Electron-withdrawing CF₃ group |

| 2-(Morpholino)pyrimidine-5-boronic acid pinacol ester | 957198-30-0 | C₁₄H₂₂BN₃O₃ | 291.16 | Morpholine substituent |

| 2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester | 1015242-07-5 | C₁₄H₂₂BN₃O₂ | 275.16 | Pyrrolidine ring |

Notes:

Reactivity in Cross-Coupling Reactions

The Boc group’s steric and electronic effects modulate reactivity:

- Steric Hindrance: The tert-butyl group in the Boc moiety can slow transmetallation steps in Suzuki-Miyaura reactions compared to smaller substituents like morpholino or pyrrolidinyl .

- Deprotection Flexibility: The Boc group allows post-coupling deprotection (e.g., using HCl or TFA) to unmask free amines for further functionalization, a feature absent in non-protected analogs .

Biological Activity

2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester, also known by its CAS number 1032758-88-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its efficacy against various pathogens and its role in drug development.

- Molecular Formula : C15H24BN3O4

- Molecular Weight : 321.18 g/mol

- Structure : The compound features a pyrimidine ring substituted with a boronic acid moiety and a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in its reactivity and biological interactions.

The boronic acid functionality in this compound is known to interact with diols and can form reversible covalent bonds with certain biological targets, including enzymes and receptors. This property is particularly useful in designing inhibitors for various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including this compound. For instance, compounds featuring similar structures have demonstrated activity against Mycobacterium abscessus, with MIC values indicating effective inhibition at low concentrations (6.25 - 12.5 μM) .

| Compound | Target Pathogen | MIC (μM) | Activity |

|---|---|---|---|

| This compound | M. abscessus | 6.25 - 12.5 | Effective |

| Similar Boronic Acid Derivative | T. brucei | <0.03 | Cidal |

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that related compounds exhibit high selectivity, with minimal cytotoxic effects on mammalian cell lines at concentrations significantly above their MIC values . This selectivity is crucial for developing therapeutics that target pathogens without harming human cells.

Study on Aqueous Solubility and Efficacy

A study focused on enhancing the aqueous solubility of lapatinib-derived analogs utilized similar boronic acid structures to improve pharmacokinetic profiles while maintaining or enhancing biological activity against T. brucei. The findings indicated that modifications to the boronic acid moiety could lead to compounds with improved solubility and efficacy .

Synthesis and Characterization

Research detailing the synthesis of phenylalanine amides has shown promising results with derivatives of boronic acids like the one discussed here, emphasizing their potential as lead compounds in drug development targeting resistant strains of bacteria .

Q & A

Q. Advanced

- Scaffold Functionalization : The boronic ester enables Suzuki couplings to introduce diverse aryl/heteroaryl groups, facilitating rapid SAR exploration in drug candidates (e.g., kinase inhibitors) .

- Biological Probe Synthesis : Used to create fluorescent or radiolabeled analogs for target engagement studies (e.g., in trypanosomiasis research) .

What stability considerations are critical for handling and storage?

Q. Advanced

- Moisture Sensitivity : Hydrolysis of the boronic ester occurs under humid conditions. Store at 0–6°C in sealed, desiccated containers .

- Light Sensitivity : Protect from prolonged UV/visible light exposure to prevent radical-mediated decomposition .

How is the compound utilized in polymer science?

Q. Advanced

- Controlled Polymerization : Acts as a monomer in RAFT polymerization to synthesize boronic acid-functionalized polymers. Post-polymerization deprotection yields water-soluble polymers for sensor applications .

- Micelle Formation : Amphiphilic block copolymers derived from the compound self-assemble in aqueous media, enabling drug delivery systems .

What analytical methods resolve data contradictions in reaction mechanisms?

Q. Advanced

- ¹¹B NMR Spectroscopy : Tracks boronic ester intermediates and confirms the formation of borinic esters during allylboration .

- Radical Trapping Experiments : EPR spectroscopy or radical inhibitors (e.g., TEMPO) validate radical chain mechanisms in photoinduced borylation .

How does the pinacol ester enhance Lewis acidity in supramolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.